molecular formula C10H12N2OS B2639650 1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one CAS No. 940820-54-2

1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one

Cat. No.: B2639650
CAS No.: 940820-54-2
M. Wt: 208.28
InChI Key: PUSRIXQYPUPNCA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of sulfur-containing reagents and cyclopropyl derivatives .

Chemical Reactions Analysis

1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .

Scientific Research Applications

1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes or modulate signaling pathways .

Comparison with Similar Compounds

1-(2-Cyclopropyl-4-methyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-cyclopropyl-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-5-8(6(2)13)10(14)12-9(11-5)7-3-4-7/h7H,3-4H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSRIXQYPUPNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N=C(N1)C2CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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